N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide
Description
Propriétés
IUPAC Name |
N-[3-[(E)-3-(6-chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-22(20,21)18-13-4-2-3-12(9-13)14(19)7-5-11-6-8-15(16)17-10-11/h2-10,18H,1H3/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLAOJYDELVCCI-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula : C16H16ClN2O3S
- Molecular Weight : 350.83 g/mol
The structure features a chloropyridine moiety, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
Research indicates that N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting a potential role as an anticancer agent.
- Signal Transduction Modulation : It may affect signal transduction pathways, particularly those related to inflammation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| PC-3 (Prostate) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 20.0 | Inhibition of proliferation |
Antimicrobial Activity
The antimicrobial efficacy of N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide has been tested against various pathogens. Results indicate moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 64 µg/mL |
| Escherichia coli | Not effective |
Case Studies
-
Case Study on Anticancer Efficacy :
A study published in Cancer Letters evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability after treatment with the compound at concentrations above 10 µM, accompanied by increased markers of apoptosis such as caspase activation. -
Antimicrobial Efficacy Study :
Research conducted in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study reported an MIC value that suggests potential for further development as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide
This compound () shares the 6-chloropyridine core and sulfonamide group but differs in substitution patterns. The sulfonamide is directly attached to the pyridine ring and modified with a 3-fluorobenzyl and methyl group. Key distinctions include:
- Electronic Effects: The fluorobenzyl group in the analog may alter electron-withdrawing properties compared to the phenyl-enoyl-methanesulfonamide system in the target compound.
| Parameter | Target Compound | 6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide |
|---|---|---|
| Core Structure | 6-Chloropyridine + enoyl-phenyl + methanesulfonamide | 6-Chloropyridine + sulfonamide + fluorobenzyl |
| Molecular Weight | Higher (due to enoyl-phenyl group) | Lower (simpler substituents) |
| Likely logP | Higher (aromaticity and chlorination) | Moderate (fluorine reduces lipophilicity) |
Furopyridine-Based Sulfonamides
describes a furo[2,3-b]pyridine derivative with a 6-chloro substituent and carboxamide group. While structurally distinct, this compound highlights the prevalence of chlorinated heterocycles in medicinal chemistry. The furopyridine core may offer enhanced metabolic stability compared to the target compound’s enoyl-linked system but lacks the sulfonamide functionality critical for solubility and target interaction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
